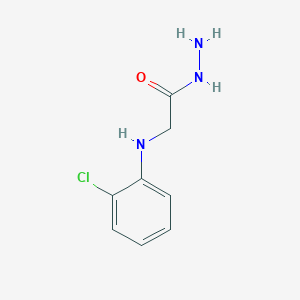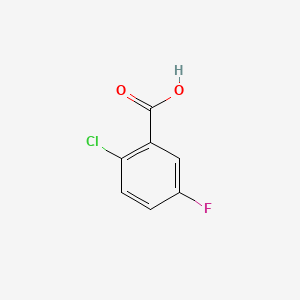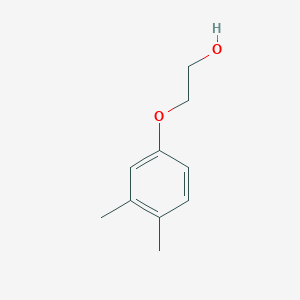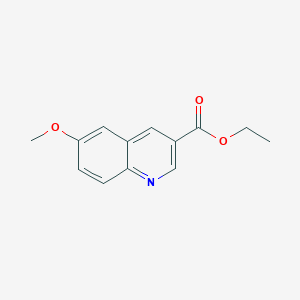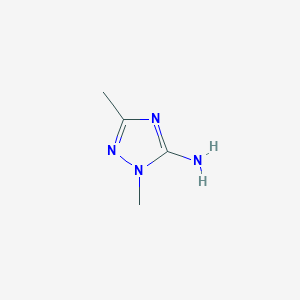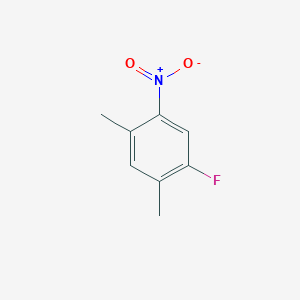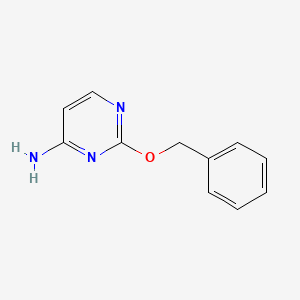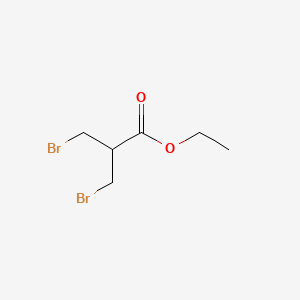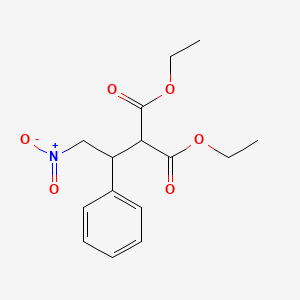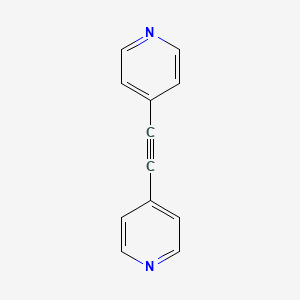
1,2-Di(pyridin-4-yl)ethyne
描述
1,2-Di(pyridin-4-yl)ethyne is an organic compound with the molecular formula C12H8N2. It consists of two pyridine rings connected by an ethyne (acetylene) linkage. This compound is of significant interest in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Di(pyridin-4-yl)ethyne can be synthesized through a palladium-catalyzed one-pot reaction. The process involves the reaction of 4-bromopyridine hydrochloride with 2-methyl-but-3-yn-2-ol in a two-phase system consisting of toluene and aqueous sodium hydroxide. This method yields the compound in 86% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar palladium-catalyzed coupling reactions. The scalability of this method makes it suitable for industrial applications.
化学反应分析
Types of Reactions
1,2-Di(pyridin-4-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: It can participate in substitution reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in the synthesis and various coupling reactions.
Dimethylformamide (DMF): Commonly used as a solvent in the preparation of metal-organic frameworks.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, in the formation of MOFs, the compound coordinates with metal ions to form complex structures .
科学研究应用
1,2-Di(pyridin-4-yl)ethyne has several scientific research applications:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a bidentate ligand.
Catalysis: Serves as a ligand in various catalytic processes, enhancing the efficiency of reactions.
Sensing and Storage: MOFs containing this compound are explored for gas storage and selective gas absorption.
作用机制
The mechanism by which 1,2-Di(pyridin-4-yl)ethyne exerts its effects primarily involves its role as a ligand. It coordinates with metal ions to form stable complexes, which can then participate in various catalytic and structural applications. The ethyne linkage provides rigidity, while the pyridine rings offer coordination sites for metal ions .
相似化合物的比较
Similar Compounds
1,2-Di(pyridin-3-yl)ethyne: Similar structure but with pyridine rings at the 3-position.
1,2-Di(pyridin-2-yl)ethyne: Pyridine rings at the 2-position, offering different coordination properties.
Uniqueness
1,2-Di(pyridin-4-yl)ethyne is unique due to its specific positioning of pyridine rings, which provides distinct coordination chemistry and stability in metal-organic frameworks. This makes it particularly valuable in the synthesis of MOFs with specific properties .
属性
IUPAC Name |
4-(2-pyridin-4-ylethynyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c1(11-3-7-13-8-4-11)2-12-5-9-14-10-6-12/h3-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKCEACOZLCRSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90319739 | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73564-69-9 | |
| Record name | 73564-69-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(pyridin-4-yl)ethyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90319739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1,2-Di(pyridin-4-yl)ethyne be used to create MOFs for gas separation applications?
A2: Yes, this compound has been investigated as a building block for MOFs with potential in gas separation, particularly for natural gas sweetening []. Interestingly, the specific isomer of this compound incorporated into the MOF structure significantly impacts gas selectivity. For example, a MOF containing the cis isomer of this compound exhibited a higher affinity for carbon dioxide over hydrogen sulfide. In contrast, the trans isomer demonstrated selectivity towards hydrogen sulfide over carbon dioxide and methane []. These findings underscore the potential of this compound-based MOFs for separating various gas mixtures by strategically selecting and incorporating specific isomers.
Q2: How does this compound contribute to the properties of coordination polymer nanoparticles?
A3: this compound, when used as an axial ligand in iron(II) spin-crossover coordination polymers, can influence the size and morphology of the resulting nanoparticles []. The rigidity of the axial ligand, determined by the ethynylene bridge in this compound, impacts the solubility and stability of the coordination polymer, ultimately dictating whether nanoparticles or microcrystals are formed []. These findings highlight the importance of ligand selection in controlling the size and morphology of coordination polymer nanomaterials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


